molecular formula C16H14N2OS B13525386 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine

4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B13525386
M. Wt: 282.4 g/mol
InChI Key: FNQBSONNFPOMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine is an organic compound featuring a thiazole ring substituted with an amine group and a benzyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets is of significant interest in medicinal chemistry .

Medicine

In medicinal research, derivatives of this compound are being explored for their anticancer properties. Studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural versatility allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer cells, it may inhibit kinase enzymes, disrupting cell signaling pathways and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Methoxy)phenyl]-1,3-thiazol-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-[3-(Phenyl)phenyl]-1,3-thiazol-2-amine: Lacks the oxygen atom in the benzyloxy group.

Uniqueness

4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with biological targets, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-(3-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N2OS/c17-16-18-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,18)

InChI Key

FNQBSONNFPOMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.